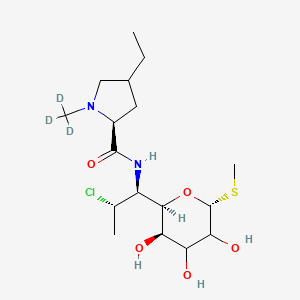
Clindamycin B-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Clindamycin B-d3 is a deuterated form of clindamycin, a lincosamide antibiotic. Deuterium is a stable isotope of hydrogen, and its incorporation into clindamycin results in this compound. This compound is primarily used in scientific research to study the pharmacokinetics and metabolic pathways of clindamycin due to the isotope’s ability to act as a tracer.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Clindamycin B-d3 involves the incorporation of deuterium into the clindamycin molecule. This can be achieved through various methods, including:
Hydrogen-Deuterium Exchange: This method involves the replacement of hydrogen atoms in clindamycin with deuterium atoms using deuterium gas or deuterated solvents under specific reaction conditions.
Deuterated Reagents: Using deuterated reagents in the synthesis of clindamycin can also result in the formation of this compound. For example, deuterated chlorinating agents can be used in the chlorination step of clindamycin synthesis.
Industrial Production Methods: The industrial production of this compound follows similar principles as the laboratory synthesis but on a larger scale. The process involves:
Bulk Hydrogen-Deuterium Exchange: Large-scale hydrogen-deuterium exchange reactions using deuterium gas or deuterated solvents.
Purification: The product is then purified using techniques such as chromatography to ensure the removal of any non-deuterated impurities.
Chemical Reactions Analysis
Types of Reactions: Clindamycin B-d3 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form sulfoxides and sulfones.
Reduction: The compound can be reduced to form its corresponding alcohols.
Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the chlorine atom.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted clindamycin derivatives.
Scientific Research Applications
Clindamycin B-d3 has several scientific research applications, including:
Pharmacokinetic Studies: The deuterium label allows for the tracking of the compound in biological systems, providing insights into its absorption, distribution, metabolism, and excretion.
Metabolic Pathway Analysis: Researchers use this compound to study the metabolic pathways of clindamycin, identifying metabolites and understanding the drug’s biotransformation.
Drug Interaction Studies: The compound is used to investigate potential drug-drug interactions by observing how other drugs affect the metabolism of this compound.
Antibiotic Resistance Research: this compound is used to study the mechanisms of antibiotic resistance in bacteria, particularly in strains resistant to clindamycin.
Mechanism of Action
Clindamycin B-d3 exerts its effects by binding to the 50S ribosomal subunit of bacteria. This binding interferes with the transpeptidation reaction, inhibiting protein synthesis and preventing bacterial growth. The molecular targets include the ribosomal RNA and associated proteins involved in the translation process. By disrupting protein synthesis, this compound effectively inhibits bacterial proliferation.
Comparison with Similar Compounds
Lincomycin: A naturally occurring lincosamide antibiotic from which clindamycin is derived.
Erythromycin: A macrolide antibiotic that also binds to the 50S ribosomal subunit but has a different chemical structure.
Azithromycin: Another macrolide antibiotic with a broader spectrum of activity compared to clindamycin.
Uniqueness: Clindamycin B-d3 is unique due to the incorporation of deuterium, which provides distinct advantages in research applications. The deuterium label allows for precise tracking in pharmacokinetic and metabolic studies, making it a valuable tool for understanding the behavior of clindamycin in biological systems.
Properties
Molecular Formula |
C17H31ClN2O5S |
|---|---|
Molecular Weight |
414.0 g/mol |
IUPAC Name |
(2S)-N-[(1S,2S)-2-chloro-1-[(2R,3R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-4-ethyl-1-(trideuteriomethyl)pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C17H31ClN2O5S/c1-5-9-6-10(20(3)7-9)16(24)19-11(8(2)18)15-13(22)12(21)14(23)17(25-15)26-4/h8-15,17,21-23H,5-7H2,1-4H3,(H,19,24)/t8-,9?,10-,11+,12?,13+,14?,15+,17+/m0/s1/i3D3 |
InChI Key |
UHQYIIRIOVIPLI-NBRFJTCUSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])N1CC(C[C@H]1C(=O)N[C@@H]([C@@H]2[C@@H](C(C([C@H](O2)SC)O)O)O)[C@H](C)Cl)CC |
Canonical SMILES |
CCC1CC(N(C1)C)C(=O)NC(C2C(C(C(C(O2)SC)O)O)O)C(C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(8R,9S,13S,14S,17S)-1,2,16,16,17-pentadeuterio-13-methyl-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthrene-3,4,17-triol](/img/structure/B12413955.png)
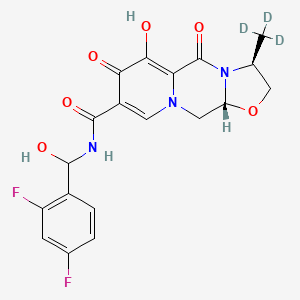
![2-[4-[(E)-3-(2-methoxyquinolin-3-yl)-3-oxoprop-1-enyl]-2,6-dimethylphenoxy]-2-methylpropanoic acid](/img/structure/B12413965.png)
![N-[4-chloro-3-[(3S)-3-cyclopropylpyrrolidin-1-yl]sulfonylphenyl]-2-(5-methyl-6,7-dihydro-4H-triazolo[4,5-c]pyridin-1-yl)acetamide](/img/structure/B12413978.png)

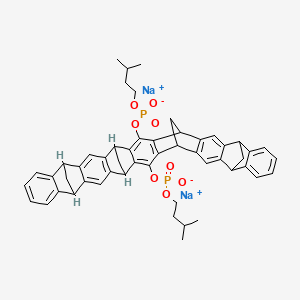
![(3S,7aR)-2,3,7,7a-Tetrahydro-2,2-dimethyl-5-(phenylmethyl)-imidazo[5,1-b]thiazole-3,7-dicarboxylic Acid-d5](/img/structure/B12413991.png)



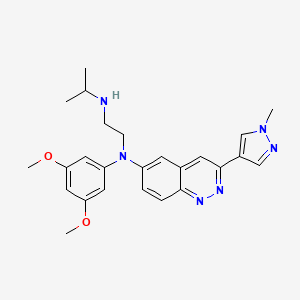
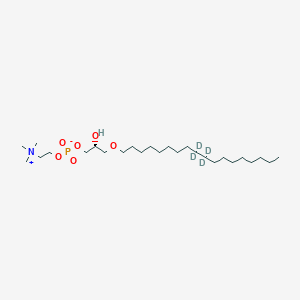
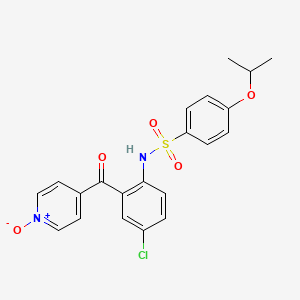
![2,2-diphenyl-2-[1-[1,1,2,2-tetradeuterio-2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]pyrrolidin-3-yl]acetamide;hydrobromide](/img/structure/B12414019.png)
